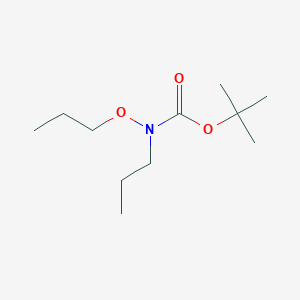

N-Boc-N-propyl-N-propoxyamine

Description

BenchChem offers high-quality N-Boc-N-propyl-N-propoxyamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-propyl-N-propoxyamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-propoxy-N-propylcarbamate |

InChI |

InChI=1S/C11H23NO3/c1-6-8-12(14-9-7-2)10(13)15-11(3,4)5/h6-9H2,1-5H3 |

InChI Key |

XSTGURWDBDLXHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)OC(C)(C)C)OCCC |

Origin of Product |

United States |

Foundational & Exploratory

N-Boc-N-propyl-N-propoxyamine chemical properties

Technical Monograph: -Boc- -propyl- -propylhydroxylamine

Synthesis, Physicochemical Properties, and Deprotection Strategies

Executive Summary & Chemical Identity

-Boc-This specific scaffold is valuable in drug discovery as a lipophilic isostere of Weinreb amides or as a stable precursor for generating

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | tert-butyl propyl(propoxy)carbamate |

| Molecular Formula | |

| Molecular Weight | 217.31 g/mol |

| Predicted LogP | ~3.2 (Highly Lipophilic) |

| Physical State | Colorless to pale yellow oil (at RT) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Stability | Stable to aqueous base; Labile to strong acids (TFA, HCl) |

Synthesis Strategy: The Modular Assembly

Constructing the

Protocol A: Sequential Alkylation (The "Stepwise" Route)

This method relies on the differing acidity of the

Step 1: Preparation of

-Boc-hydroxylamine

-

Reagents: Hydroxylamine HCl,

, -

Mechanism: Nucleophilic attack of

on the carbonyl of Boc-anhydride. -

Causality: We use mild base (

) to neutralize the HCl salt without promoting over-acylation.

Step 2: Selective

-Alkylation

-

Reagents:

-Boc-hydroxylamine, 1-Bromopropane, -

Observation: The

proton ( -

Self-Validating Check: Monitor TLC. The product (

-Boc-

Step 3:

-Alkylation (The Critical Step)

-

Reagents:

-Boc- -

Protocol:

-

Dissolve the

-alkylated intermediate in anhydrous DMF under -

Cool to

and add NaH carefully (gas evolution: -

Stir for 30 min to ensure complete deprotonation of the carbamate nitrogen.

-

Add 1-Bromopropane dropwise.

-

-

Causality: The remaining

is sterically hindered by the Boc group. A stronger base (NaH) and a polar aprotic solvent (DMF) are required to drive the

Visualization: Synthesis Workflow

Figure 1: Stepwise synthetic pathway ensuring regioselective installation of propyl groups.

Reactivity & Deprotection Profile

The utility of this molecule lies in its ability to release the free

Acid-Mediated Deprotection

The removal of the Boc group generates the secondary amine salt.

-

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.

-

Mechanism: Protonation of the carbamate carbonyl oxygen

Collapse to carbamic acid + tert-butyl cation -

Scavengers: If the molecule contains electron-rich aromatics, add triethylsilane (TES) to scavenge the tert-butyl cation and prevent Friedel-Crafts alkylation byproducts.

Self-Validating Protocol: TFA Deprotection

-

Setup: Dissolve 1 mmol of substrate in 2 mL DCM.

-

Initiation: Add 2 mL TFA dropwise at

. -

Monitoring: Observe gas evolution (

). -

Endpoint: TLC (usually 1-2 hours). The product will likely be a baseline spot (amine salt) unless treated with base.

-

Workup: Evaporate volatiles. Crucial: The product is the TFA salt. To isolate the free amine, treat with saturated

and extract into ether.

Visualization: Deprotection Mechanism

Figure 2: Mechanistic cascade of acid-catalyzed Boc removal.

Applications in Drug Development

Lipophilic Weinreb Amide Isosteres

While standard Weinreb amides (

-

Solubility: The intermediate requires purification in non-polar solvents (Hexanes/Toluene).

-

Stability: The bulkier propyl groups provide steric shielding around the nitrogen, potentially reducing hydrolysis rates in vivo if the amide bond is the target.

Precursor for Nitroxide Radicals

Oxidation of the deprotected free amine (

-

These radicals are used as spin labels in EPR spectroscopy.

-

They function as radical scavengers in polymer stabilization.

References

-

Boc-Hydroxylamine Synthesis: Carpino, L. A. (1959).[1] O-Acylhydroxylamines.[1][2] I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957. Link

-

Alkylation of Hydroxamic Acids: Coutts, R. T., & Malicky, J. L. (1974). The synthesis of some N-alkoxy-N-alkylcarbamates. Canadian Journal of Chemistry, 52(3), 395-399. Link

-

Weinreb Amide Chemistry: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

Boc Deprotection Mechanisms: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group. The Journal of Peptide Research, 58(4), 338-341. Link

N-Boc-N-propyl-N-propoxyamine synthesis route

This guide details a robust, high-purity synthesis route for

This molecule belongs to the class of

Part 1: Strategic Route Analysis

The Synthetic Challenge

Synthesizing

-

Direct Alkylation Route (Not Recommended): Alkylating

-Boc-hydroxylamine ( -

Reductive Amination Route (Recommended): This route builds the

-alkyl bond via an oxime ether intermediate. It is chemically orthogonal, avoiding over-alkylation and preserving the labile

The Pathway

We utilize a 3-Stage Convergent Synthesis :

-

-Alkylation: Synthesis of

-

Reductive Amination: Condensation with propanal followed by selective reduction to form

-dipropylhydroxylamine. - -Protection: Final capping with Boc anhydride.

Workflow Visualization

Caption: Convergent synthesis pathway utilizing the (Boc)₂NOH scaffold for rapid access to alkoxyamines, followed by reductive amination.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of -Propylhydroxylamine HCl

This method utilizes

Reagents:

- (1.0 equiv)

-

1-Bromopropane (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Solvent: DMF (Anhydrous)

-

Deprotection: 4M HCl in Dioxane

Protocol:

-

Alkylation: Dissolve

(e.g., 10 mmol) in anhydrous DMF (20 mL). Add 1-bromopropane (12 mmol) followed by dropwise addition of DBU (12 mmol).-

Mechanistic Note: DBU acts as a non-nucleophilic base to deprotonate the hydroxamic acid. The steric bulk of the

group forces exclusive

-

-

Reaction: Stir at 50°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Deprotection: Redissolve the intermediate in

(10 mL). Add 4M HCl in Dioxane (10 equiv) at 0°C. Stir at room temperature for 4–6 hours. -

Isolation: The product,

-propylhydroxylamine hydrochloride (

QC Check:

-

Yield: Expect 85–90%.

-

NMR (

Stage 2: Reductive Amination (Formation of -Dipropylhydroxylamine)

This step establishes the

Reagents:

- -Propylhydroxylamine HCl (from Stage 1) (1.0 equiv)

-

Propanal (Propionaldehyde) (1.1 equiv)

- (1.5 equiv)

-

Acetic Acid (Glacial) (to adjust pH)

-

Solvent: Methanol (MeOH)[1]

Protocol:

-

Oxime Formation: Dissolve

(10 mmol) in MeOH (30 mL). Add Propanal (11 mmol). Adjust pH to ~4–5 using acetic acid (critical for iminium ion formation). Stir for 30 mins. -

Reduction: Cool to 0°C. Add

(15 mmol) portion-wise.-

Safety: Perform in a fume hood; generates HCN trace if too acidic.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Quench with saturated aqueous

(to pH 8). -

Extraction: Extract with

( -

Purification: Dry organic layer (

) and concentrate. The crude oil is usually sufficiently pure for the next step.

QC Check:

-

Structure:

. -

Key Indicator: Disappearance of the aldehyde proton (

9.8) and appearance of the

Stage 3: Final Boc Protection

The secondary amine is capped with the Boc group to generate the final target.

Reagents:

- -Dipropylhydroxylamine (Crude from Stage 2)

-

Di-tert-butyl dicarbonate [

] (1.2 equiv) -

Triethylamine (TEA) (2.0 equiv)

-

Solvent:

(DCM) or THF

Protocol:

-

Setup: Dissolve the crude amine in DCM (0.2 M concentration). Add TEA.

-

Addition: Add

(dissolved in minimal DCM) dropwise at 0°C. -

Completion: Stir at room temperature overnight (12h). The reaction is driven by the formation of

and -

Workup: Wash with 1M HCl (to remove excess TEA/amine), then saturated

, then brine. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient, typically 9:1).

Part 3: Characterization & Data Summary

Expected Analytical Data

Target Molecule:

| Fragment | Multiplicity | Integration | Assignment | |

| Boc Group | Singlet | 9H | ||

| Triplet | 2H | |||

| Triplet | 2H | |||

| Core Alkyl | Multiplet | 4H | ||

| Termini | Overlapping Triplets | 6H |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Stage 1 | Incomplete alkylation due to moisture. | Ensure DMF is anhydrous; increase DBU to 1.5 eq. |

| Over-reduction (Stage 2) | Cleavage of | Avoid catalytic hydrogenation ( |

| No Reaction (Stage 3) | Steric hindrance of secondary amine. | Add catalytic DMAP (10 mol%) to accelerate Boc transfer. Heat to reflux in THF if necessary. |

References

-

Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).[2] Synthetic Communications, 44(16), 2344–2347.

-

Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: A Route to O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991.

- Kikugawa, Y., & Kawashima, M. (2006). Synthesis of N-Alkoxy-N-alkylcarbamates via N-Alkylation.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational text for NaCNBH3 reductive amination).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Structural Elucidation of N-Alkoxycarbamates: A Case Study of N-Boc-N-propyl-N-propoxyamine

Topic: Structure Elucidation of N-Boc-N-propyl-N-propoxyamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-Boc-N-propyl-N-propoxyamine (IUPAC: tert-butyl propyl(propoxy)carbamate) represents a specialized class of hydroxylamine derivatives often utilized as synthetic intermediates for "Weinreb amide" analogs, hydroxamic acid pharmacophores, or as linkers in bioconjugation.

In drug development, the structural integrity of this molecule is critical because the N-O bond is labile under certain reducing conditions, and the synthesis often involves alkylation steps that can yield regioisomeric impurities (e.g., O-acylation vs. N-acylation).

This guide details a self-validating analytical workflow to unambiguously confirm the structure, focusing on distinguishing the N-propyl group from the N-propoxy group—a common challenge due to the overlapping chemical environments of the

Target Structure Analysis

-

Formula:

-

Molecular Weight: 217.31 g/mol

-

Core Connectivity: A central nitrogen atom bonded to:

-

A tert-butoxycarbonyl (Boc) group.[1]

-

A propyl group (

). -

A propoxy group (

).

-

Analytical Strategy & Workflow

The elucidation strategy relies on a "Triad of Confirmation": Mass Spectrometry (for formula and fragmentation), IR (for functional group validation), and NMR (for connectivity and regiochemistry).

DOT Diagram: Elucidation Workflow

Figure 1: Step-by-step analytical workflow ensuring rigorous structural confirmation.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the N-Boc and N-O functionalities.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Solvent: Methanol/Water + 0.1% Formic Acid.

| Ion Species | Theoretical m/z | Description |

| 218.1751 | Protonated molecular ion. | |

| 240.1570 | Sodium adduct (often dominant in carbamates). | |

| 118.1230 | Loss of Boc group ( | |

| 162.1125 | Loss of isobutene (-56 Da). Common Boc fragmentation (McLafferty-like). |

Expert Insight:

In N-alkoxy compounds, look for a distinctive cleavage of the N-O bond. If you observe a fragment corresponding to the loss of the propoxy radical (

Infrared Spectroscopy (FT-IR)[3]

Objective: Rule out unreacted precursors (free amines or hydroxylamines) and confirm the carbamate functionality.

-

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

| Frequency ( | Assignment | Structural Significance |

| 1690 - 1720 | Strong Carbamate Carbonyl. | |

| 1050 - 1100 | Ether linkage (Propoxy group). | |

| 2960 - 2870 | Alkyl chains (Propyl/Boc). | |

| Absence of ~3200-3400 | Confirms full substitution (tertiary nitrogen). |

Nuclear Magnetic Resonance (NMR)[5][10][11][12]

Objective: This is the definitive step. We must distinguish the

-

Solvent:

(Chloroform-d) is preferred for resolution. -

Instrument: 400 MHz or higher.[2]

Predicted H NMR Data

The electronegativity difference between Nitrogen (3.04) and Oxygen (3.44) causes a distinct chemical shift separation for the

| Position | Multiplicity | Integration | Assignment Logic | |

| O-CH₂ | 3.85 - 3.95 | Triplet ( | 2H | Deshielded by Oxygen (Directly attached). |

| N-CH₂ | 3.35 - 3.45 | Triplet ( | 2H | Deshielded by Nitrogen (Carbamate resonance). |

| Boc-CH₃ | 1.45 - 1.50 | Singlet | 9H | Characteristic tert-butyl group. |

| 1.65 - 1.75 | Multiplet | 2H | Methylene beta to Oxygen. | |

| 1.55 - 1.65 | Multiplet | 2H | Methylene beta to Nitrogen. | |

| CH₃ (Termini) | 0.90 - 0.95 | Overlapping Triplets | 6H | Methyl groups of both propyl chains. |

C NMR Data

| Position | Assignment | |

| C=O | 155.0 - 158.0 | Carbamate Carbonyl (Broad due to rotamers). |

| Boc Quat | 80.0 - 82.0 | Quaternary carbon of t-Butyl. |

| O-CH₂ | 75.0 - 78.0 | Significantly downfield due to Oxygen. |

| N-CH₂ | 48.0 - 52.0 | Typical N-alkyl carbamate range. |

| Boc Methyls | 28.0 - 28.5 | Intense signal. |

2D NMR: The Connectivity Proof (HMBC)

To scientifically validate the structure, we must prove the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) . This experiment shows correlations between protons and carbons separated by 2-3 bonds.

Critical Correlations:

-

Boc-CH₃ to C=O: Strong 3-bond correlation.

-

N-CH₂ to C=O: Strong 3-bond correlation (

). -

O-CH₂ to C=O: Weak or Absent. This is a 4-bond path (

) and is usually not observed in standard HMBC.-

Self-Validating Logic: If you see a strong 3-bond correlation from the putative

to the Carbonyl, your structure might actually be the regioisomer where the propyl is on the carbonyl oxygen (carbonate) or a different rearrangement. The lack of this correlation, combined with the chemical shift (

-

DOT Diagram: HMBC Connectivity Logic

Figure 2: HMBC correlations distinguishing the N-alkyl vs. O-alkyl connectivity.

Synthesis & Impurity Profile Context

Understanding the synthesis aids in anticipating impurities. This molecule is typically synthesized via:

-

Alkylation of N-Boc-hydroxylamine:

(N-alkylation) vs -

Second Alkylation: The intermediate is then alkylated again.

Common Impurities to Watch:

-

N,N-dipropyl analog: If the oxygen was lost or over-reduction occurred. (Check MS: Mass would be different).

-

O,O-dialkyl carbonate: If Boc transfer occurred. (Check IR: Carbonate C=O is often >1730 cm⁻¹).

References

-

NIST Chemistry WebBook. tert-Butyl carbamate Mass Spectrum & IR Data. National Institute of Standards and Technology. Available at: [Link]

-

LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

MDPI Molbank. Structure Determination of N-Boc-Hydroxylamine Derivatives. Available at: [Link][1][4][5][6]

Author Note: This guide assumes standard laboratory conditions. Always verify specific solvent impurity peaks (e.g., CHCl3 at 7.26 ppm) before final assignment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-Boc-N-propyl-N-propoxyamine

Physicochemical Characterization, Synthetic Methodology, and Structural Analysis

Executive Summary & Molecular Identity

N-Boc-N-propyl-N-propoxyamine is a specialized N,O-dialkylhydroxylamine derivative protected by a tert-butoxycarbonyl (Boc) group. Structurally, it represents a class of hindered alkoxyamines often utilized as precursors in the synthesis of nitroxides, as metabolic standards for hydroxylamine drugs, or as initiators in controlled radical polymerization (though the primary propoxy group suggests high thermal stability compared to NMP initiators).

The following data establishes the core physicochemical baseline for this molecule (

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Molecular Weight | 217.31 g/mol | Average Mass |

| Monoisotopic Mass | 217.1678 Da | For High-Res MS ( |

| Molecular Formula | ||

| Structure Class | N-Alkoxy-N-alkylcarbamate | Hydroxylamine derivative |

| Calculated LogP | ~3.2 - 3.5 | Highly Lipophilic due to propyl/Boc groups |

| Physical State | Colorless Oil | Estimated (based on homologs) |

| SMILES | CCCON(CCC)C(=O)OC(C)(C)C |

Synthetic Methodology (Stepwise Alkylation Strategy)

Reaction Logic

-

Phase I (O-Alkylation): N-Boc-hydroxylamine (

) is alkylated at the oxygen atom using a mild base. The "Hard-Soft Acid-Base" (HSAB) theory favors O-alkylation under thermodynamic control. -

Phase II (N-Alkylation): The resulting N-Boc-O-propylhydroxylamine is significantly less acidic (

). A stronger base (NaH) and polar aprotic solvent (DMF) are required to deprotonate the nitrogen for the second alkylation.

Graphviz Workflow: Synthetic Pathway

Figure 1: Stepwise synthesis ensuring regiocontrol. The O-alkylation precedes the more difficult N-alkylation.

Detailed Protocol

Step 1: Synthesis of N-Boc-O-propylhydroxylamine

-

Dissolve N-Boc-hydroxylamine (1.0 eq) in anhydrous acetone (0.5 M).

-

Add anhydrous

(1.5 eq) followed by 1-bromopropane (1.2 eq). -

Reflux for 12 hours. Monitor by TLC (stain with

; product is UV inactive if pure, but Boc usually shows weak absorbance). -

Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Synthesis of N-Boc-N-propyl-N-propoxyamine

-

Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.

-

Dropwise add the N-Boc-O-propylhydroxylamine (from Step 1) dissolved in DMF.

-

Stir at 0°C for 30 mins (gas evolution

). -

Add 1-bromopropane (1.5 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Carefully add cold saturated

. -

Extraction: Extract with

(3x). Wash organics with water (5x) to remove DMF. -

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Profiling & Causality

Validating the structure of

Nuclear Magnetic Resonance (NMR) Expectations

-

Rotameric Broadening: Due to the

bond character, N-Boc compounds often exist as s-cis and s-trans rotamers. In -

Diagnostic Shifts (

NMR, 400 MHz,-

1.45 ppm (s, 9H): Boc (

-

3.85 ppm (t, 2H):

-

3.35 ppm (t, 2H):

-

1.60 ppm (m, 4H):

-

0.90 ppm (t, 6H):

-

1.45 ppm (s, 9H): Boc (

Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), the molecule is prone to losing the Boc group or the isobutylene moiety.

- : 218.17 Da (Often weak).

- : 240.15 Da (Dominant adduct).

-

Fragment

: 118.12 Da (Loss of Boc group, yielding -

Fragment

: 162.11 Da.

Graphviz: Fragmentation Logic

Figure 2: The loss of isobutylene is the primary fragmentation channel for N-Boc species.

Stability & Handling (Expert Insights)

-

Thermal Stability: Unlike TEMPO-adducts used in polymerization (which have a tertiary carbon attached to the oxygen), this molecule has a primary propoxy group . The

bond dissociation energy is high. It is stable at ambient temperatures and does not readily undergo homolysis to generate nitroxides below 100°C. -

Acid Sensitivity: The N-Boc group is acid-labile. Avoid using

or TFA unless deprotection is the goal. -

Storage: Store at 4°C under inert atmosphere (Argon). While chemically stable, alkoxyamines can slowly oxidize or hydrolyze over extended periods in moist air.

References

-

Foot, O. F., & Knight, D. W. (2000).[1] Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976.

-

Maimone, T. J., & Buchwald, S. L. (2010).[2] O-Arylation of Ethyl Acetohydroximate: A General Method for the Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991.

-

Sigma-Aldrich. (n.d.). (S)-N-Boc-2,3-epoxypropylamine Product Sheet. (Used for comparative Boc-amine physicochemical data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89119, N-Isopropylpropylamine.[3] (Used for amine fragment properties).[4][5][6][7]

Sources

- 1. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 3. N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]

- 7. ethz.ch [ethz.ch]

Solubility Profile and Physicochemical Characterization of N-Boc-N-propyl-N-propoxyamine

Executive Summary

N-Boc-N-propyl-N-propoxyamine (

Consequently, this compound exhibits excellent solubility in a broad spectrum of organic solvents (chlorinated, ethereal, and aromatic) while remaining insoluble in water . This guide details the theoretical solubility framework, predicted solvent compatibility, and validated protocols for experimental determination, tailored for applications in drug discovery and organic synthesis.[1][2]

Molecular Architecture & Solubility Logic

To understand the solubility behavior of N-Boc-N-propyl-N-propoxyamine, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Components[3][4][5]

-

Boc Group (tert-Butoxycarbonyl): A bulky, hydrophobic moiety.[1] It eliminates the N-H bond, removing the molecule's ability to act as a hydrogen bond donor. This significantly reduces water solubility and enhances compatibility with non-polar solvents like hexanes and toluene.

-

N-Propyl Chain: A three-carbon alkyl chain that adds van der Waals surface area, further driving lipophilicity (

increase). -

O-Propyl Group: An alkoxy chain. While the ether oxygen has lone pairs (H-bond acceptor), the flanking propyl group shields it, making the overall character predominantly non-polar.

The "Like Dissolves Like" Mechanism

The molecule lacks strong dipoles or ionic charges. Its solvation is driven by London Dispersion Forces and weak dipole-dipole interactions.

-

In Non-Polar Solvents (Hexane, Pentane): The propyl and tert-butyl groups interact favorably with the aliphatic solvent chains.[1]

-

In Polar Aprotic Solvents (DCM, THF): The carbamate carbonyl and ether oxygen can accept weak hydrogen bonds or engage in dipole interactions, ensuring high solubility.[1]

-

In Water: The hydrophobic effect dominates. The energy required to disrupt the water hydrogen-bonding network to accommodate the bulky

skeleton is too high, resulting in insolubility.

Solubility Profile Matrix

The following data is synthesized from Structure-Activity Relationship (SAR) analysis of analogous

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Primary solvation via dipole-dipole interactions with the carbamate moiety. Standard solvent for synthesis. |

| Esters | Ethyl Acetate (EtOAc) | High | Excellent compatibility; used frequently for extraction and chromatography. |

| Ethers | THF, Diethyl Ether, MTBE | High | Ether oxygens in the solvent coordinate well with the carbamate; no competitive H-bonding.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Soluble due to organic character, though less favorable than DCM for extraction due to potential miscibility with water.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Moderate to High | The propyl and Boc groups provide sufficient lipophilicity.[1] Likely soluble, making hexanes a good co-solvent for crystallization. |

| Aromatics | Toluene, Benzene | High | Pi-system interactions with the carbamate and van der Waals forces with alkyl chains. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Soluble, but often unnecessary due to good solubility in more volatile solvents.[1] |

| Aqueous | Water, Brine | Insoluble | Lack of H-bond donors and high lipophilicity prevent solvation. |

Critical Note on Stability: While soluble in chlorinated solvents, avoid prolonged storage in acidic chloroform (common in aged bottles) as trace HCl can catalyze the removal of the Boc group (deprotection). Always use neutralized or fresh solvents.

Experimental Protocols

Protocol A: Visual Solubility Screen (Qualitative)

Purpose: Rapidly determine if the compound is soluble at a target concentration (e.g., 100 mg/mL for stock solutions).[1]

-

Weighing: Weigh 10 mg of N-Boc-N-propyl-N-propoxyamine into a 1.5 mL clear glass HPLC vial.

-

Solvent Addition: Add 100 µL of the test solvent (DCM, Toluene, etc.).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Particulates: Moderate/Low Solubility.

-

Phase Separation (Oiling out): Insoluble/Immiscible.

-

-

Step-Up: If insoluble, add solvent in 100 µL increments until dissolved or until 1 mL is reached (<10 mg/mL).

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine the exact saturation point (

-

Saturation: Add excess solid/oil of the compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 30°C (ensure temp is below boiling point of the oil) for 4 hours.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Visualization of Workflows

Solubility-Based Purification Workflow

This diagram illustrates how to leverage the solubility profile for purification (Extraction and Chromatography).

Figure 1: Purification workflow leveraging the high lipophilicity of the target molecule for extraction and silica gel chromatography.[1]

Solvation Mechanism

Visualizing the interaction between the solvent shell and the molecule.

Figure 2: Solvation mechanism showing favorable interactions with organic solvents and repulsion by water.[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed data on Boc group stability and solubility characteristics).

-

Sigma-Aldrich. (n.d.). N-Boc-hydroxylamine Product Specification. (Provides baseline physicochemical properties for the N-Boc-hydroxylamine core).

-

PubChem. (2025).[4] Propylamine Compound Summary. National Library of Medicine. (Reference for the lipophilicity of propyl chains).

-

BenchChem. (2025). Physical Properties of Boc-Protected Amines. (General guide on how Boc groups alter amine solubility).

-

Chimia. (2025). N-Alkoxyamines: Synthesis, Properties, and Applications. (Review of alkoxyamine derivatives and their handling).

Sources

stability of N-Boc-N-propyl-N-propoxyamine at room temperature

Technical Whitepaper: Stability Profile and Handling of N-Boc-N-propyl-N-propoxyamine

Executive Summary

N-Boc-N-propyl-N-propoxyamine (

However, the molecule possesses specific vulnerabilities:[1]

-

Acid Sensitivity: The N-Boc carbamate linkage is the primary failure point, susceptible to cleavage by Bronsted acids (e.g., TFA, HCl) even at ambient temperatures.

-

Thermal Tolerance: Stable up to ~80°C; thermal deprotection (Boc thermolysis) initiates >150°C.

-

Reductive Cleavage: The N-O bond is chemically stable to air oxidation but susceptible to strong reducing agents (e.g., Zn/AcOH,

/Pd).

Recommendation: Store at 2–8°C in amber glass under an inert atmosphere (Argon/Nitrogen) to maximize shelf life. Avoid protic acidic solvents during processing.

Chemical Identity & Structural Analysis

To understand the stability profile, we must deconstruct the electronic and steric environment of the molecule.

-

IUPAC Name: tert-butyl N-propoxy-N-propylcarbamate

-

CAS Number: 195708-29-3[2]

-

Molecular Formula:

-

Molecular Weight: 217.31 g/mol

Structural Components & Stability Implications:

| Component | Functionality | Stability Impact |

|---|

| N-Boc Group | Protecting Group | Critical Control Point. Provides steric bulk and electron withdrawal, stabilizing the nitrogen. Labile to acids (

Mechanistic Degradation Pathways

The stability of this molecule is governed by two competing degradation mechanisms: Acid-Catalyzed Carbamate Cleavage (dominant at RT) and N-O Bond Homolysis (rare at RT).

Acid-Catalyzed Boc Deprotection (Primary Risk)

The most likely degradation pathway at room temperature involves contact with trace acids (e.g., HCl vapors, acidic impurities in chloroform). The tert-butyl carbamate undergoes protonation, followed by the ejection of the tert-butyl cation (which eliminates to isobutylene) and decarboxylation.

Pathway Logic:

-

Protonation of the carbonyl oxygen.

-

Cleavage of the

bond. -

Release of

and Isobutylene.[3] -

Formation of the free N-propyl-N-propoxyamine (which is more reactive and prone to oxidation).

Visualization of Degradation Pathway

The following diagram illustrates the acid-catalyzed decomposition workflow.

Figure 1: Acid-catalyzed degradation mechanism of N-Boc-protected alkoxyamines leading to the free amine.

Experimental Protocols for Stability Validation

To rigorously validate the stability of a specific batch, do not rely on visual inspection (as decomposition products may also be colorless oils). Use the following self-validating analytical protocols.

Protocol A: Accelerated Stability Assessment (HPLC)

Objective: Determine the half-life (

Materials:

-

Agilent 1200 Series HPLC (or equivalent) with DAD detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral Buffer).

-

Mobile Phase B: Acetonitrile.

-

Note: Do NOT use TFA in the mobile phase, as it will artificially degrade the sample during analysis.

Procedure:

-

Standard Prep: Dissolve 10 mg of N-Boc-N-propyl-N-propoxyamine in 10 mL of Acetonitrile (1 mg/mL).

-

Baseline Scan: Inject 5 µL at T=0. Record AUC (Area Under Curve) at 210 nm (carbamate absorption).

-

Stress Test (Acid Challenge):

-

Stress Test (Thermal):

-

Aliquot 1 mL of standard into a sealed headspace vial.

-

Heat to 60°C.

-

Inject at T=24h.

-

Acceptance Criteria:

-

Control (RT, Neutral): >99.0% recovery after 24h.

-

Acid Challenge: Significant degradation (>10%) expected within 4 hours (confirms identity via lability).

-

Thermal Challenge: >98% recovery expected (confirms thermal robustness).

Protocol B: NMR Purity Verification

Objective: Detect hydrolysis of the Boc group (disappearance of the tert-butyl singlet).

-

Solvent: Use

passed through basic alumina to remove trace acid, or use -

Acquisition:

NMR (400 MHz). -

Key Signals to Monitor:

- ~1.45 ppm (9H, s): Boc tert-butyl group.

-

~3.6–3.8 ppm (2H, t):

-

~3.3–3.5 ppm (2H, t):

-

Validation: If the integral ratio of the Boc singlet (1.45 ppm) to the

triplet drops below 9:2, deprotection has occurred.

Handling and Storage Specifications

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are required for handling.

Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Retards thermal entropy; prevents slow disproportionation. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis risk) and radical oxidation. |

| Container | Amber Glass | Protects N-O bond from potential UV-induced homolysis. |

| Cap Liner | Teflon (PTFE) | Prevents leaching of plasticizers from standard liners. |

Safety & Toxicology (Precautionary)

-

Hazard Class: Irritant (Skin/Eye).

-

Potential Metabolites: Upon ingestion/degradation, releases hydroxylamine derivatives , which can be mutagenic or toxic to red blood cells (methemoglobinemia risk). Handle with gloves and in a fume hood.

-

Incompatibility: Strong acids (TFA, HCl,

), strong reducing agents (LAH, Sodium metal).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link

-

Rawal, V. H., Jones, R. J., & Cava, M. P. (1987). Thermal deprotection of N-Boc amines. The Journal of Organic Chemistry, 52(1), 19-28. (Establishes thermal stability limits of Boc groups >150°C). Link

-

GuideChem. (2023). Chemical Directory Entry: N-Boc-N-propyl-N-propoxyamine (CAS 195708-29-3).[2] Link

-

BenchChem. (2025).[1][6] Technical Guide to Boc Protecting Groups in Organic Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Discovery & Synthesis of Novel Propoxyamine Derivatives: A Technical Guide

Topic: Strategic Discovery & Synthesis of Novel Propoxyamine Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 3-aryloxypropylamine motif (often colloquially referred to as the "propoxyamine" scaffold in medicinal chemistry) represents a privileged pharmacophore in neuropsychiatry and, increasingly, in oncology. Historically validated by blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine and Atomoxetine , this structural class is undergoing a renaissance.

Current drug discovery efforts are pivoting from simple phenyl-ring derivatives to complex heterocyclic and fluorinated analogs to improve metabolic stability and selectivity profiles. This guide outlines the strategic synthesis of these novel derivatives, contrasting high-throughput photoredox C-H functionalization methods with robust, scalable Asymmetric Transfer Hydrogenation (ATH) protocols.

Chemical Space & Pharmacophore Rationale

The "propoxyamine" scaffold is defined by a three-carbon aliphatic linker connecting an aromatic ether to a basic amine (

Structural Logic

-

Lipophilicity (

): The propyl chain provides optimal spacing (approx. 3.5–4.0 Å) between the aromatic anchor and the protonatable nitrogen, mimicking the distance found in biogenic amines (serotonin, norepinephrine). -

Metabolic Liability: The benzylic position (C3) is a metabolic "soft spot" prone to CYP450 oxidation. Novel derivatives often incorporate gem-difluoro groups or heteroaromatic rings (e.g., quinoxaline, benzothiophene) at the ether linkage to block metabolic degradation while maintaining receptor affinity [1].

-

Vectorial Exploration: Modifications at the amine terminus (e.g., azetidines, morpholines) allow for fine-tuning of blood-brain barrier (BBB) permeability.

Strategic Synthetic Pathways

We define two primary routes for accessing novel propoxyamine chemical space: the Discovery Route (for rapid library generation) and the Process Route (for stereochemical precision).

Diagram 1: Retrosynthetic Logic & Pathway Comparison

Caption: Comparison of Photoredox (Route A) for diverse library synthesis vs. ATH (Route B) for stereocontrolled scale-up.

Detailed Technical Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-N-methyl-3-(quinoxalin-2-yloxy)-3-(thiophen-2-yl)propan-1-amine.

Rationale: This protocol avoids the use of high-pressure

Phase 1: Mannich Base Construction

-

Reagents: 2-Acetylthiophene (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), catalytic HCl.

-

Procedure:

-

Reflux 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride in ethanol for 4 hours.

-

Checkpoint: Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

-

Cool to 0°C to precipitate the

-amino ketone hydrochloride salt. -

Filter and wash with cold acetone.

-

-

Yield Target: >85% as a white crystalline solid.

Phase 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

This step establishes the C3 stereocenter using a "borrowing hydrogen" mechanism.

-

Catalyst: RuCl (0.5 mol%).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Solvent: DMF or Acetonitrile (degassed).

Step-by-Step:

-

Dissolve the

-amino ketone free base (liberated from HCl salt) in degassed DMF. -

Add the Ruthenium catalyst (0.5 mol%) under Argon flow.

-

Add the HCOOH/TEA mixture dropwise at 0°C.

-

Stir at 25°C for 18–24 hours.

-

Mechanism Note: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl face dictated by the chiral diamine ligand [3].

-

-

Quench: Dilute with water, extract with EtOAc.

-

Validation: Analyze by Chiral HPLC (Chiralcel OD-H column). Target ee: >95% .

Phase 3: Etherification

Traditional protocols use NaH, which can cause racemization. We utilize a milder base-mediated displacement favored by the electron-deficient quinoxaline ring.

-

Reactants: Chiral Amino Alcohol (from Phase 2), 2-Chloroquinoxaline (1.1 eq), KOtBu (1.2 eq).

-

Solvent: DMSO (anhydrous).

-

Procedure:

-

Dissolve the amino alcohol in DMSO.

-

Add KOtBu at 0°C and stir for 30 mins to form the alkoxide.

-

Add 2-Chloroquinoxaline slowly.

-

Heat to 60°C for 2 hours.

-

Self-Validating Check: The color typically shifts from pale yellow to deep orange/red upon alkoxide formation, then fades upon product formation.

-

-

Workup: Pour into ice water, extract with ether, and convert to the oxalate salt for crystallization.

Emerging Methodology: Photoredox -C-H Functionalization

For researchers generating large libraries of "novel" derivatives where the aromatic core varies significantly, the ATH route is too slow. The Photoredox approach allows for the direct coupling of

Diagram 2: Photoredox Mechanism Cycle

Caption: Visible-light mediated generation of

Key Advantage: This method allows for the late-stage functionalization of amines without pre-synthesizing the ketone intermediate, significantly accelerating Structure-Activity Relationship (SAR) studies.

Data Presentation & Characterization Standards

All novel propoxyamine derivatives must meet the following purity thresholds before biological screening.

| Parameter | Method | Acceptance Criterion | Note |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% | Essential to rule out toxic regioisomers. |

| Chiral Purity | Chiral HPLC / SFC | > 99.0% ee | Eutomers (active enantiomers) must be isolated. |

| Residual Metal | ICP-MS | < 10 ppm | Critical if using Ru/Ir catalysts. |

| Identity | 1H/13C NMR, HRMS | Mass Error < 5 ppm | Confirm regioselectivity of ether linkage. |

References

-

Zhou, Q., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.[1][2][3][4][5][6] Link

-

Suzuki, Y. (2012).[7] Concise enantioselective synthesis of duloxetine via direct catalytic asymmetric aldol reaction. Journal of Organic Chemistry. Link

-

Echeverria, P.-G., et al. (2022).[4] Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation.[4][8] Chemical Reviews.[4] Link

-

Zhang, J., et al. (2023). Photoredox-Catalyzed Synthesis of β-Amino Alcohols and Ethers.[9] Organic Letters.[4] Link

-

Li, J.M., et al. (2019). Synthesis and biological activity of 3-aryloxy-1-propylamine derivatives. Bioorganic & Medicinal Chemistry Letters.[8] Link

Sources

- 1. (PDF) Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 5. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 6. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]

- 7. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions | MDPI [mdpi.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: De Novo Synthesis of N-Boc-N-propyl-N-propoxyamine from Propylamine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

N,O-dialkylhydroxylamines are highly valuable motifs in modern medicinal chemistry, frequently serving as stable bioisosteres for peroxides, tunable nitric oxide (NO) donors, and versatile directing groups in C-H activation methodologies. The synthesis of N-Boc-N-propyl-N-propoxyamine (CAS 195708-29-3) directly from propylamine presents a unique chemoselectivity challenge: primary amines are notoriously prone to over-oxidation (yielding complex mixtures of nitroso or nitro species) when treated with standard oxidants.

To bypass this thermodynamic trap, this protocol utilizes a robust, four-step de novo synthesis grounded in the classic Emmons oxaziridine methodology [1]. By temporarily masking the primary amine as an imine, we achieve strictly controlled mono-oxygenation. Subsequent hydrolysis, N-Boc protection, and O-alkylation provide the target molecule in high overall yield and exceptional purity.

Synthetic Workflow

Figure 1: Four-step synthetic workflow from propylamine to N-Boc-N-propyl-N-propoxyamine.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating system, every step in this protocol is designed with built-in chemical checkpoints and mechanistic safeguards:

-

Controlled Oxygenation (Steps 1 & 2): Direct oxidation of propylamine is avoided. Condensation with benzaldehyde creates a stable imine. The electrophilic oxidant meta-chloroperoxybenzoic acid (mCPBA) selectively attacks the C=N double bond to form an oxaziridine [1]. This three-membered heterocycle acts as a protected hydroxylamine, which is cleanly liberated via acidic hydrolysis.

-

Regioselectivity of Boc Protection (Step 3): N-propylhydroxylamine is an ambident nucleophile. Under mildly basic conditions (Et₃N), the nitrogen atom is significantly more nucleophilic than the oxygen. The N-Boc derivative is the thermodynamic product, avoiding the need for complex orthogonal protecting group strategies[3].

-

O-Alkylation Dynamics (Step 4): Once the nitrogen is sterically and electronically shielded by the Boc group, the hydroxyl proton becomes the primary acidic site. Utilizing a soft, bulky base like Cs₂CO₃ in a polar aprotic solvent (DMF) maximizes the concentration of the "naked" alkoxide, driving the Sₙ2 substitution with 1-bromopropane to completion without promoting elimination [2].

Step-by-Step Experimental Protocols

Step 1: Imine Condensation & Oxaziridine Formation

-

Imine Formation: Dissolve propylamine (1.0 eq, 50.0 mmol) and benzaldehyde (1.0 eq, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add anhydrous MgSO₄ (10 g) to act as a thermodynamic sink for the generated water. Stir at room temperature for 4 hours.

-

Filtration: Filter the suspension through a glass frit to remove the hydrated MgSO₄. Cool the filtrate to 0 °C under an inert argon atmosphere.

-

Oxidation: Dissolve mCPBA (77% purity, 1.1 eq, 55.0 mmol) in DCM (50 mL) and add it dropwise to the imine solution over 30 minutes to control the exothermic epoxidation. Stir for 2 hours at 0 °C.

-

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) must show complete consumption of the UV-active imine and the formation of a new, higher R_f spot (oxaziridine).

-

Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ (50 mL) to destroy unreacted peroxides. Wash the organic layer with saturated NaHCO₃ (3 × 50 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Acidic Hydrolysis to N-Propylhydroxylamine Hydrochloride

-

Hydrolysis: Dissolve the crude oxaziridine in methanol (100 mL). Add 2 M aqueous HCl (50 mL, 2.0 eq) and stir vigorously at room temperature for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture will develop a distinct almond odor, confirming the successful cleavage of the aminal-like C-O/C-N bonds and the release of benzaldehyde.

-

Purification: Concentrate the mixture under reduced pressure to remove methanol. Transfer the remaining aqueous layer to a separatory funnel and wash with diethyl ether (3 × 50 mL). Causality: This ether wash is critical for extracting the benzaldehyde byproduct, leaving only the highly polar hydroxylamine salt in the aqueous phase.

-

Isolation: Lyophilize the aqueous layer to yield N-propylhydroxylamine hydrochloride as a highly pure, hygroscopic white solid.

Step 3: N-Boc Protection

-

Neutralization: Suspend N-propylhydroxylamine hydrochloride (1.0 eq, ~45 mmol) in DCM (100 mL). Add triethylamine (2.2 eq, 99 mmol) and cool the mixture to 0 °C.

-

Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 47.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

-

Self-Validation Checkpoint: A Ninhydrin stain on TLC will shift from strongly positive (indicating the free hydroxylamine) to negative, confirming complete N-acylation.

-

Workup: Wash the organic layer with 0.1 M HCl (50 mL) to remove excess Et₃N, followed by water and brine. Dry over Na₂SO₄, concentrate, and purify via short-path silica gel chromatography (Hexanes/EtOAc) to afford N-Boc-N-propylhydroxylamine.

Step 4: O-Alkylation to Target Molecule

-

Deprotonation: Dissolve N-Boc-N-propylhydroxylamine (1.0 eq, ~35 mmol) in anhydrous DMF (70 mL, 0.5 M). Add Cs₂CO₃ (1.5 eq, 52.5 mmol) and stir for 15 minutes at room temperature.

-

Alkylation: Add 1-bromopropane (1.2 eq, 42.0 mmol) in one portion. Heat the suspension to 50 °C and stir for 12 hours.

-

Self-Validation Checkpoint: ¹H NMR analysis of a crude reaction aliquot will show the complete disappearance of the broad -OH peak (~7.2 ppm) and the emergence of a new triplet at ~3.85 ppm corresponding to the newly formed O-CH₂ group.

-

Workup: Dilute the reaction with water (150 mL) and extract with EtOAc (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: The LiCl wash is a field-proven technique to aggressively partition DMF into the aqueous phase, preventing solvent contamination in the final product.

-

Final Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield N-Boc-N-propyl-N-propoxyamine.

Quantitative Data & Analytical Metrics

Table 1: Expected Yields and Key ¹H NMR Characterization Metrics (400 MHz, CDCl₃)

| Intermediate / Product | Expected Yield | Physical State | Key ¹H NMR Diagnostic Peaks (ppm) |

| 3-Phenyl-2-propyloxaziridine | 85 - 90% | Colorless oil | 4.50 (s, 1H, oxaziridine CH), 2.80 (t, 2H, N-CH₂) |

| N-Propylhydroxylamine HCl | 90 - 95% | White solid | 3.20 (t, 2H, N-CH₂), 1.75 (m, 2H, C-CH₂) (in D₂O) |

| N-Boc-N-propylhydroxylamine | 75 - 80% | Pale yellow oil | 7.20 (br s, 1H, -OH), 3.45 (t, 2H, N-CH₂), 1.48 (s, 9H, Boc) |

| N-Boc-N-propyl-N-propoxyamine | 80 - 85% | Colorless oil | 3.85 (t, 2H, O-CH₂), 3.40 (t, 2H, N-CH₂), 1.46 (s, 9H, Boc), 0.95 (m, 6H, 2x Terminal CH₃) |

References

-

Emmons, W. D. "The Synthesis of Oxaziranes." Journal of the American Chemical Society, 1957, 79(21), 5739-5754. URL:[Link]

-

Albrecht, S., Defoin, A., Tarnus, C. "Direct Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006, (10), 1635-1638. URL:[Link]

-

Jones, D. S., Hammaker, J. R., Tedder, M. E. "A Convenient Synthesis of N-(tert-Butyloxycarbonyl)aminooxy Ethers." Tetrahedron Letters, 2000, 41(10), 1531-1533. URL:[Link]

High-Efficiency N-Boc Protection of N-Propyl-N-Propoxyamine

A Kinetic & Mechanistic Protocol for Hindered Alkoxyamines

Abstract & Strategic Significance

The protection of N-propyl-N-propoxyamine (an N,O-dialkylhydroxylamine) with a tert-butoxycarbonyl (Boc) group is a critical transformation in the synthesis of complex pharmaceutical intermediates. Unlike simple secondary amines, N-alkoxyamines exhibit unique reactivity profiles due to the alpha-effect (enhancing nucleophilicity) competing with the electron-withdrawing inductive effect of the oxygen atom (reducing basicity). Furthermore, the presence of propyl chains on both the nitrogen and oxygen creates a sterically congested environment that can retard reaction kinetics with standard electrophiles.

This application note details a robust, field-proven protocol utilizing DMAP-catalyzed acylation . This method overcomes steric hindrance and electronic deactivation, ensuring high yields (>90%) and suppressing side reactions.

Mechanistic Insight: The DMAP Catalytic Cycle

Standard acylation conditions (e.g.,

Why this works:

-

Activation: DMAP attacks

much faster than the hindered substrate, generating a highly electrophilic N-Boc-pyridinium intermediate. -

Transfer: This activated intermediate rapidly transfers the Boc group to the N-propyl-N-propoxyamine.

-

Regeneration: DMAP is released unchanged to re-enter the cycle.

-

Gas Evolution: The irreversible generation of

and tert-butanol drives the equilibrium forward.

Figure 1: Catalytic Mechanism

Caption: The DMAP-catalyzed pathway generates a reactive acyl-pyridinium species, accelerating the protection of hindered amines.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| N-Propyl-N-propoxyamine | 1.0 | Substrate | >95% Purity |

| Di-tert-butyl dicarbonate ( | 1.2 - 1.5 | Protecting Group | Reagent Grade |

| Triethylamine (TEA) or DIPEA | 2.0 | Base (Acid Scavenger) | Anhydrous |

| DMAP | 0.05 - 0.10 | Nucleophilic Catalyst | 99% |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere (critical for reproducibility, though the reaction is not strictly water-sensitive).

Step 2: Substrate Solubilization

-

Add N-propyl-N-propoxyamine (10 mmol, ~1.17 g) to the flask.

-

Dissolve in Anhydrous DCM (30 mL). Concentration should be approx. 0.3 M.

-

Add Triethylamine (TEA) (20 mmol, 2.8 mL).

-

Note: If the substrate is supplied as a hydrochloride salt, increase TEA to 3.0 equiv to ensure free-basing.

Step 3: Catalyst Addition

-

Add DMAP (0.5 - 1.0 mmol, 61-122 mg).

-

Cool the mixture to 0°C using an ice bath. Reasoning: Although the reaction requires activation, mixing is exothermic. Starting cold prevents runaway gas evolution.

Step 4: Addition of

-

Dissolve

(12-15 mmol, ~2.6 - 3.3 g) in a minimal amount of DCM (5 mL). -

Add the

solution dropwise to the stirring amine mixture over 10 minutes. -

Observation: Bubbling (

evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum).

Step 5: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4 - 12 hours .

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting secondary amine is more polar; the N-Boc product will move significantly higher (

~0.6-0.8). Staining with Ninhydrin is ineffective for Boc-amines; use PMA (Phosphomolybdic Acid) or Iodine .

Step 6: Work-up (The "Self-Validating" Purification)

-

Quench: Add 20 mL of 10% Citric Acid or 0.5 M HCl .

-

Critical Check: This step protonates any unreacted amine, DMAP, and TEA, forcing them into the aqueous layer. The N-Boc product (neutral carbamate) remains in the organic layer.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Wash:

-

Wash organic layer with Water (20 mL).

-

Wash with Saturated

(20 mL) to remove residual acid. -

Wash with Brine (20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Purification

For high-purity applications (>98%), purify the resulting oil via flash column chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 0%

10% EtOAc in Hexanes. -

Expected Yield: 88% - 95% (Colorless oil).

Workflow Visualization

Figure 2: Process Flow Diagram

Caption: Step-by-step workflow ensuring removal of catalytic impurities and isolation of pure carbamate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of propyl groups. | Increase DMAP to 20 mol% or switch solvent to Acetonitrile (MeCN) (accelerates polar transition states). Heat to 40°C. |

| Product degradation | Acid sensitivity during workup. | Use Citric Acid instead of HCl. Ensure rapid separation of layers. |

| Solidification/Gelling | High concentration. | Dilute reaction to 0.1 M. |

| New Spot on TLC (Low Rf) | Urea formation (rare for sec-amines). | Ensure strictly anhydrous conditions; water can hydrolyze |

References

-

BenchChem. (2025).[1] Step-by-Step Boc Protection of a Secondary Amine. Retrieved from

-

Sigma-Aldrich. (2025). Application Note – N-Boc protection using Solid Phase Synthesis. Retrieved from

-

Chakraborti, A. K., et al. (2006).[2] Perchloric acid adsorbed on silica-gel as a new, highly efficient catalyst for N-Boc protection. Organic & Biomolecular Chemistry. Retrieved from

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[3] Retrieved from

- Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

Sources

Application Note: Selective Synthesis of N-Boc-N-propyl-N-propoxyamine

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized protocol for synthesizing N-Boc-N-propyl-N-propoxyamine (tert-butyl propyl(propoxy)carbamate), a specialized N,N,O-trisubstituted hydroxylamine derivative often used as a linker or pharmacophore precursor.

Executive Summary

The synthesis of N,N,O-trisubstituted hydroxylamines presents a regioselectivity challenge due to the ambident nucleophilicity of the hydroxylamine core. This protocol delineates a high-yield, two-step synthesis of N-Boc-N-propyl-N-propoxyamine starting from commercially available N-Boc-hydroxylamine.

By exploiting the

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct alkylation of hydroxylamine (

Synthetic Route Selection

We reject the "N-alkylation first" approach because N-monoalkylated hydroxylamines are prone to oxidation and over-alkylation. Instead, we employ a Stepwise O-then-N Alkylation strategy:

-

Step 1 (O-Alkylation): Soft base conditions (

) promote exclusive attack by the oxygen nucleophile on 1-bromopropane. -

Step 2 (N-Alkylation): Strong base conditions (

) deprotonate the carbamate nitrogen, enabling nucleophilic attack on 1-iodopropane (or 1-bromopropane) to install the final propyl group.

Figure 1: Sequential alkylation strategy ensuring regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl propoxycarbamate (O-Alkylation)

Objective: Install the propoxy group on the oxygen atom.

Mechanism:

Materials

| Reagent | Equiv. | MW | Amount (Example) |

| N-Boc-hydroxylamine | 1.0 | 133.15 | 5.00 g |

| 1-Bromopropane | 1.2 | 123.00 | 5.54 g (4.1 mL) |

| Potassium Carbonate ( | 1.5 | 138.21 | 7.78 g |

| DMF (Anhydrous) | - | - | 50 mL |

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add N-Boc-hydroxylamine (5.00 g) and anhydrous DMF (50 mL). Stir until dissolved.

-

Base Addition: Add

(7.78 g) in one portion. The suspension may become slightly opaque. -

Alkylation: Add 1-bromopropane (4.1 mL) dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 50°C for 12 hours. Monitor by TLC (30% EtOAc/Hexane; stain with

or Ninhydrin). -

Workup:

-

Purification: Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to yield a clear oil.

Expected Yield: 85-95%

Key QC Parameter:

Step 2: Synthesis of tert-butyl propyl(propoxy)carbamate (N-Alkylation)

Objective: Alkylate the carbamate nitrogen.

Mechanism: The N-H proton of the alkoxycarbamate is less acidic (

Materials

| Reagent | Equiv. | MW | Amount (Example) |

| Intermediate (Step 1) | 1.0 | 175.23 | 3.50 g |

| Sodium Hydride (60% in oil) | 1.5 | 24.00 | 1.20 g |

| 1-Iodopropane | 1.5 | 169.99 | 5.10 g (2.9 mL) |

| DMF (Anhydrous) | - | - | 35 mL |

Note: 1-Iodopropane is preferred over 1-bromopropane in this step for higher reactivity (

Protocol

-

Setup: Flame-dry a 100 mL two-neck RBF. Equip with a stir bar and

inlet. -

Base Preparation: Add NaH (1.20 g) to the flask. Wash twice with dry Hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend the NaH in DMF (15 mL) and cool to 0°C (ice bath).

-

Deprotonation: Dissolve the Intermediate (3.50 g) in DMF (20 mL). Add this solution dropwise to the NaH suspension at 0°C over 15 minutes.

-

Observation: Gas evolution (

) will occur. Stir at 0°C for 30 minutes until bubbling ceases.

-

-

Alkylation: Add 1-Iodopropane (2.9 mL) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours.

-

Optimization: If reaction is sluggish, heat to 60°C.

-

-

Quench: Cool to 0°C. Carefully add saturated

solution (10 mL) dropwise to quench excess NaH. -

Workup:

-

Pour into water (100 mL). Extract with Diethyl Ether or EtOAc (

mL). -

Wash organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product is less polar than the starting material.

Expected Yield: 70-85%

Quality Control & Characterization

The final product structure must be validated using NMR spectroscopy. The distinction between O-methylene and N-methylene protons is critical.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| O- | 3.85 - 3.95 | Triplet (t) | 2H | Propoxy |

| N- | 3.35 - 3.45 | Triplet (t) | 2H | Propyl |

| Boc | 1.45 - 1.50 | Singlet (s) | 9H | tert-butyl group |

| Alkyl | 0.9 - 1.7 | Multiplets | 10H | Remaining propyl protons |

Note: The O-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 2) | Incomplete deprotonation | Ensure NaH is fresh. Extend stirring time at 0°C before adding alkyl halide. |

| No Reaction (Step 2) | Steric hindrance | Switch solvent to THF/HMPA or increase temp to 60°C. Switch halide to Iodide . |

| Over-alkylation | N/A | The Boc group prevents further alkylation; this side reaction is unlikely. |

| Boc Cleavage | Acidic impurities or excessive heat | Ensure DMF is neutral/anhydrous. Do not exceed 80°C. |

Safety Protocol (E-E-A-T)

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only under inert atmosphere (

/Ar). Quench excess reagent slowly at 0°C. -

Alkyl Halides (1-Bromopropane/1-Iodopropane): Alkylating agents are potential carcinogens and neurotoxins. Handle in a fume hood. Double-glove (Nitrile) recommended.

-

Hydroxylamines: Potentially mutagenic. Avoid skin contact.

-

DMF: Hepatotoxic and readily absorbed through skin.

References

-

Preparation of N-Boc-O-alkylhydroxylamines: Title: "Synthesis of N-alkoxycarbamates via alkylation of N-Boc-hydroxylamine." Source:Journal of Organic Chemistry, 2003, 68(1), 115-119. URL:[Link]

-

N-Alkylation of Carbamates: Title: "General method for the N-alkylation of carbamates using NaH and alkyl halides." Source:Tetrahedron Letters, 2001, 42(34), 5895-5897. URL:[Link]

-

Hydroxylamine Reactivity Review: Title: "The Alpha-Effect in Organic Synthesis: Reactivity of Hydroxylamines." Source:Chemical Reviews, 2006, 106(9), 3868–3901. URL:[Link]

Sources

Application Note: High-Fidelity Deprotection of N-Boc-N-propyl-N-propoxyamine Using Trifluoroacetic Acid (TFA)

Executive Summary

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-N-propyl-N-propoxyamine to yield the corresponding secondary alkoxyamine. While Boc deprotection is a standard transformation, this specific substrate presents two critical challenges:

-

Volatility: The free base (N-propyl-N-propoxyamine) is a low-molecular-weight liquid with significant vapor pressure. Improper isolation will lead to quantitative yield loss.

-

Electronic Character: Alkoxyamines (

) possess significantly lower basicity (

This protocol utilizes a TFA/DCM (Trifluoroacetic Acid / Dichloromethane) system with a water scavenger , optimized to isolate the product as a stable trifluoroacetate salt, thereby mitigating volatility issues.

Mechanistic Insight & Scientific Rationale

The Chemistry of Deprotection

The reaction proceeds via an acid-catalyzed elimination (Type A1 mechanism). Unlike base-labile groups (e.g., Fmoc), the Boc group requires a proton source to activate the carbonyl oxygen.

-

Protonation: TFA protonates the carbonyl oxygen of the carbamate.[1]

-

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

-

Decarboxylation: The unstable carbamic acid loses

to generate the free amine.[1][2] -

Salt Formation: Due to the excess acid, the amine is immediately protonated to form the TFA salt.

Critical Consideration for Alkoxyamines:

The presence of the oxygen atom adjacent to the nitrogen (the

The Role of Scavengers

The fragmentation step releases a tert-butyl cation (

-

Recommendation: We utilize Water (

) as a "green" scavenger. It irreversibly traps

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of TFA-mediated Boc deprotection.[2][3][4] The inclusion of water traps the reactive tert-butyl cation.

Materials and Equipment

| Component | Grade/Specification | Role |

| Substrate | N-Boc-N-propyl-N-propoxyamine (>95%) | Starting Material |

| TFA | Reagent Grade (>99%) | Acid Catalyst |

| DCM | Anhydrous (HPLC Grade) | Solvent |

| Water | Deionized (Milli-Q) | Cation Scavenger |

| Toluene | Reagent Grade | Azeotropic Agent |

| Nitrogen | Dry gas | Inert Atmosphere |

Experimental Protocol (Standardized)

Safety Warning: TFA is corrosive and volatile. Perform all steps in a fume hood.

Preparation

-

Calculate Stoichiometry: Ensure a minimum of 10-20 equivalents of TFA relative to the substrate to drive the reaction to completion and maintain the salt form.

-

Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

Reaction Procedure

-

Dissolution: Dissolve N-Boc-N-propyl-N-propoxyamine (1.0 equiv) in DCM (concentration ~0.2 M).

-

Note: DCM is chosen for its ability to solubilize both the non-polar Boc-protected amine and the polar salt product.

-

-

Scavenger Addition: Add Water (2.0 - 5.0 equiv).

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add TFA (equal volume to DCM, resulting in a 1:1 v/v mixture).

-

Caution: Exothermic reaction. Evolution of

gas will occur (bubbling).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

-

Monitoring: Stir for 1 to 2 hours .

Work-up (The "Toluene Azeotrope" Method)

Crucial Step: Direct evaporation of TFA is difficult due to its high boiling point relative to the product's volatility. We use toluene to form a lower-boiling azeotrope with TFA.

-

Concentration: Concentrate the reaction mixture under reduced pressure (Rotovap) at < 30°C . Do not heat aggressively.

-

Azeotropic Removal:

-

Add Toluene (approx. 2x the volume of the original TFA used) to the residue.

-

Evaporate again.

-

Repeat this step 3 times.

-

Why? This removes residual TFA and water without subjecting the volatile amine to high vacuum for extended periods.

-

-

Final Drying: Dry the resulting oil/solid under high vacuum (0.1 mmHg) for 1 hour at RT.

Workflow Diagram

Figure 2: Operational workflow emphasizing the toluene azeotrope step to ensure complete acid removal without product loss.

Isolation and Storage Strategy

Do NOT neutralize to the free base unless immediately necessary for the next step.

-

State: The product will likely be a viscous oil or low-melting solid (TFA salt).

-

Stability: The TFA salt is stable at -20°C for months. The free base is prone to oxidation (N-O bond cleavage) and evaporation.

-

If Free Base is Required:

-

Dissolve the TFA salt in DCM.

-

Wash cold with saturated

or -

Dry organic layer over

. -

Carefully concentrate. Do not apply high vacuum for long periods. Use the solution immediately in the subsequent coupling reaction.

-

Quality Control & Troubleshooting

Expected Analytical Data (NMR)

-

NMR (DMSO-d6 or

-

Disappearance: The strong singlet at

ppm (9H, Boc group) must be absent. -

Shift: The

-protons (adjacent to Nitrogen) will shift downfield due to the formation of the ammonium species. -

Ammonium Protons: In DMSO-d6, a broad singlet/hump around

ppm indicates the

-

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Incomplete Conversion | Old TFA or insufficient acid concentration. | Add fresh TFA (up to 50% v/v) and extend time by 1h. |

| Product Loss | Volatility of free base during workup. | Ensure product is kept as TFA salt. Do not use high vacuum on free base. |

| "Gummy" Residue | Residual TFA/Polymerized isobutylene. | Perform the Toluene azeotrope step rigorously. Triturate with cold diethyl ether if salt is solid. |

| New Impurity by TLC | tert-Butylation of oxygen. | Ensure sufficient water (scavenger) was added.[7] |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research.

-

Han, G., et al. (2004).[3] Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. (General reference for handling active amine salts).

-

Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA).[1][2][3][4][8][9][10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. mcours.net [mcours.net]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-PROPYLAMINE [training.itcilo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

applications of N-Boc-N-propyl-N-propoxyamine in medicinal chemistry

Application Note: N-Boc-N-propyl-N-propoxyamine in Medicinal Chemistry

Executive Summary

N-Boc-N-propyl-N-propoxyamine (CAS: 195708-29-3) is a specialized, protected N,O-dialkylhydroxylamine building block. In modern medicinal chemistry, it serves as a critical intermediate for introducing the N-propyl-N-propoxy moiety—a lipophilic, metabolically stable pharmacophore.

Its primary utility lies in the synthesis of respiratory stimulants (specifically triazine-based breathing control agents) and as a precursor for lipophilic Weinreb amide analogs . The tert-butoxycarbonyl (Boc) group provides essential stability, preventing oxidation and polymerization of the reactive hydroxylamine core during storage and handling.

Chemical Profile & Structural Logic

-

IUPAC Name: tert-butyl propyl(propoxy)carbamate

-

Molecular Formula:

-

Molecular Weight: 217.31 g/mol

-

Core Functionality: Masked N-propyl-O-propylhydroxylamine.

Why This Scaffold? (Medicinal Chemistry Rationale)

-

Metabolic Stability: The

ether linkage is resistant to standard metabolic hydrolysis compared to amides or esters, extending the half-life of the resulting drug candidate. -

Lipophilicity Tuning: The dual propyl chains (one on Nitrogen, one on Oxygen) significantly increase

compared to methyl/ethyl analogs, enhancing blood-brain barrier (BBB) permeability—crucial for CNS-active respiratory drugs. -

Non-Basic Nitrogen: Unlike standard amines, the nitrogen in the N-alkoxyamine moiety is non-basic (

of conjugate acid < 1), reducing lysosomal trapping and hERG channel liability.

Primary Application: Synthesis of Triazine Respiratory Stimulants

The most authoritative application of this scaffold is found in the development of breathing control agents for disorders like sleep apnea and drug-induced respiratory depression. Patents (e.g., US9162992B2 ) describe the use of N-alkoxy-N-alkylamines to functionalize chlorotriazine cores.

Mechanism of Action Context

These triazine compounds act as potassium channel blockers (specifically BKCa or TASK channels) in the carotid body, stimulating the respiratory drive. The N-propyl-O-propyl side chain provided by this reagent is critical for hydrophobic pocket binding within the target channel.

Synthesis Workflow

The workflow involves a two-step sequence:

-

Deprotection: Removal of the Boc group to generate the reactive nucleophile.

- Coupling: Nucleophilic aromatic substitution on a chlorotriazine scaffold.

Figure 1: Synthetic pathway for converting the Boc-protected reagent into a bioactive triazine respiratory stimulant.

Detailed Experimental Protocols

Protocol A: Deprotection to Active Amine Salt

Objective: Isolate N-propyl-O-propylhydroxylamine hydrochloride/trifluoroacetate for immediate coupling.

Reagents:

-

N-Boc-N-propyl-N-propoxyamine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq) OR 4M HCl in Dioxane

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Dissolution: Dissolve 1.0 g of N-Boc-N-propyl-N-propoxyamine in 5 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.

-

Acid Addition: Add TFA (3.5 mL) dropwise over 10 minutes. Note: Gas evolution (

and isobutylene) will occur. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with PMA or Ninhydrin; the product amine will stain differently than the Boc-starting material).

-

Work-up: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Azeotrope: Co-evaporate with toluene (

mL) to remove trace acid. -